molecular formula C4H9NO2 B1294617 2-Methyl-2-nitropropane CAS No. 594-70-7

2-Methyl-2-nitropropane

Cat. No. B1294617
CAS RN: 594-70-7
M. Wt: 103.12 g/mol
InChI Key: AIMREYQYBFBEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-nitropropane (TBN) is a chemical compound with a variety of applications and properties. It has been studied in different contexts, including its vibrational spectrum, molecular structure, and reactivity in various chemical reactions . The compound is also of interest due to its potential hepatotoxic and genotoxic properties, as well as its behavior in biological systems .

Synthesis Analysis

The synthesis of this compound derivatives, such as 2-Methyl-2-nitro-1-azidopropane, involves condensation, substitution, and azidation reactions. The molecular structure of the synthesized compounds has been confirmed using mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy . These methods provide detailed information about the molecular framework and the functional groups present in the compound.

Molecular Structure Analysis

The molecular structure and internal rotation of this compound have been extensively studied using electron diffraction, quantum chemical calculations, and spectroscopic data. The equilibrium structure of the molecule is found to be of Cs symmetry with specific bond lengths and angles. The internal rotation of the NO2 group has been a subject of particular interest, with studies suggesting an eclipsed configuration of the molecule .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidative denitrification, which can be catalyzed by enzymes such as 2-nitropropane dioxygenase or by cytochrome P-450 in liver microsomes. These reactions result in the formation of products like acetone and nitrite . The compound's reactivity under photochemical conditions has also been explored, with primary processes leading to the formation of different fragments and subsequent reactions .

Physical and Chemical Properties Analysis

The vibrational spectrum of this compound has been recorded in different phases (gaseous, liquid, and solid), and a complete vibrational assignment has been made. The data suggest that the molecule may have free internal rotation of the NO2 group in fluid phases. The barrier to internal rotation of the methyl groups has also been calculated . Additionally, molecular dynamics simulations have been conducted to study the plastic phase of TBN, revealing liquid-like behavior and characterizing the rotational dynamics of the molecule .

Scientific Research Applications

Catalyst Support Study

2-Methyl-2-nitropropane's hydrogenation is employed in research to study the role of catalyst support in chemical reactions. This compound's surface interactions with different catalyst supports, whether bare or metal-supported, are analyzed to understand how these supports affect reaction outcomes. Such studies aid in the understanding of catalytic behaviors and their modification through various treatments (Dubois, Jannes, & Verhasselt, 1997).

Methyl Radical Generation

This compound, combined with PhI(OAc)2, has been utilized in room-temperature, metal-free methods for generating methyl radicals. This approach is significant for synthesizing methylated phenanthridines and isoquinolines, extending to the generation of other alkyl radicals. Such research has implications in organic chemistry, particularly in the synthesis of complex organic molecules (Lu et al., 2018).

Ion Chemistry Study

Research involving this compound in selected ion flow tube (SIFT) studies helps extend the kinetics database for analyzing compounds in air using SIFT–MS (Selected Ion Flow Tube Mass Spectrometry). This study explores the reactions of nitroalkanes like this compound with different ions, contributing to understanding their environmental and health impacts (Dryahina, Polášek, & Španěl, 2004).

Molecular Dynamics Simulation

The plastic phase of this compound has been studied using molecular dynamics simulation. Attention was given to the rotational dynamics of the molecule, revealing three main regimes characterized by different decay times. Such studies are important in understanding the behavior of materials at the molecular level, with potential applications in material science and engineering (Labate, Cardini, Righini, & Califano, 1993).

Hydrolysis on Platinum-Based Catalysts

The hydrolysis reaction products of this compound on platinum–alumina catalysts have been compared in conditions relevant to NO lean reduction by propene. The study is significant in understanding the catalytic reactions of nitroalkanes and their environmental implications, especially in the context of industrial chemical processes (Joubert, 1999).

Safety and Hazards

2-Methyl-2-nitropropane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable solid, skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

2-Methyl-2-nitropropane is a versatile organic compound with potential applications in various fields, including organic synthesis and biochemistry . It is also being explored for potential applications as a fuel additive, solvent, and plasticizer .

properties

IUPAC Name

2-methyl-2-nitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMREYQYBFBEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060488
Record name Propane, 2-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 26.23 deg C; [ChemIDplus] Colorless liquid; [Acros Organics MSDS] Colorless low melting solid; mp = 27-31 deg C; [Alfa Aesar MSDS]
Record name 2-Methyl-2-nitropropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10934
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

594-70-7
Record name 2-Methyl-2-nitropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-nitropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-2-NITROPROPANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 2-methyl-2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 2-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitro-tert-butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-2-NITROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKH5L679Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-nitropropane
Reactant of Route 2
2-Methyl-2-nitropropane
Reactant of Route 3
2-Methyl-2-nitropropane
Reactant of Route 4
2-Methyl-2-nitropropane
Reactant of Route 5
2-Methyl-2-nitropropane
Reactant of Route 6
2-Methyl-2-nitropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.